molecular formula C9H6BrN3 B14217718 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-

Cat. No.: B14217718
M. Wt: 236.07 g/mol
InChI Key: UGCVNJNJRJXKFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetonitrile

InChI

InChI=1S/C9H6BrN3/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,4H2

InChI Key

UGCVNJNJRJXKFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=C(C=C21)Br)CC#N

Origin of Product

United States

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